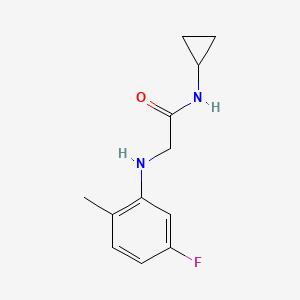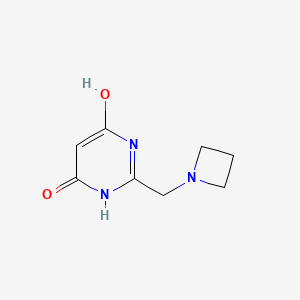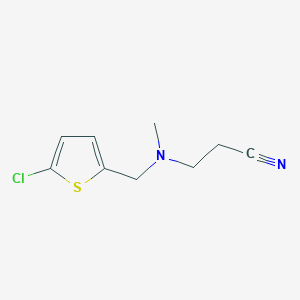
3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile is a chemical compound with the molecular formula C9H11ClN2S It is characterized by the presence of a chlorothiophene ring, a nitrile group, and a methylamino group
Preparation Methods
The synthesis of 3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with methylamine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The chlorothiophene ring and nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 3-(((5-Chlorothiophen-2-yl)methyl)(methyl)amino)propanenitrile include:
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanenitrile: Similar structure but with a bromine atom instead of chlorine.
3-(((5-Methylthiophen-2-yl)methyl)(methyl)amino)propanenitrile: Contains a methyl group instead of chlorine.
3-(((5-Fluorothiophen-2-yl)methyl)(methyl)amino)propanenitrile: Features a fluorine atom in place of chlorine. These compounds share structural similarities but differ in their chemical properties and reactivity due to the presence of different substituents on the thiophene ring.
Properties
Molecular Formula |
C9H11ClN2S |
|---|---|
Molecular Weight |
214.72 g/mol |
IUPAC Name |
3-[(5-chlorothiophen-2-yl)methyl-methylamino]propanenitrile |
InChI |
InChI=1S/C9H11ClN2S/c1-12(6-2-5-11)7-8-3-4-9(10)13-8/h3-4H,2,6-7H2,1H3 |
InChI Key |
NVKPLBAMXNILPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)CC1=CC=C(S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)

![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
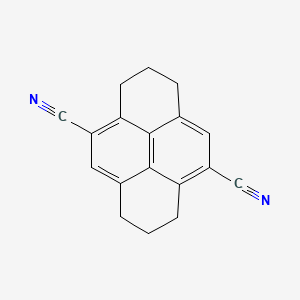
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)

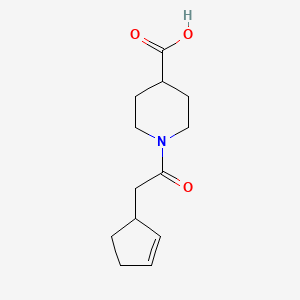
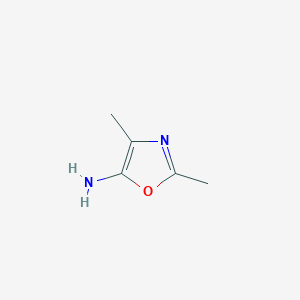
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)

